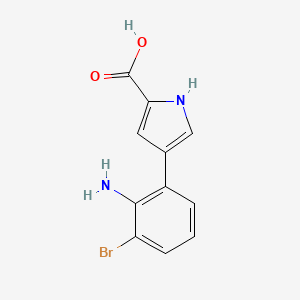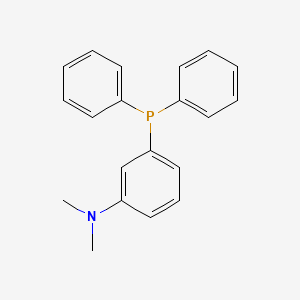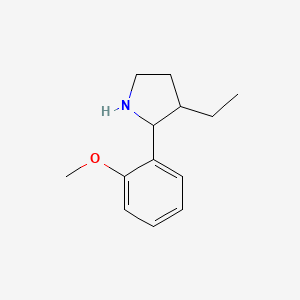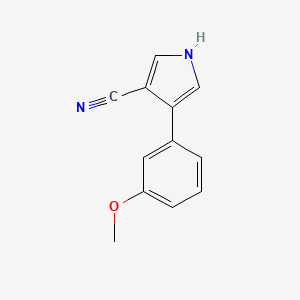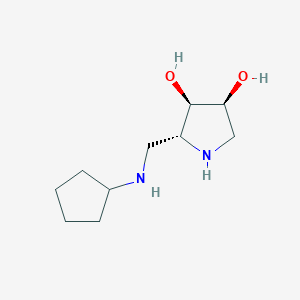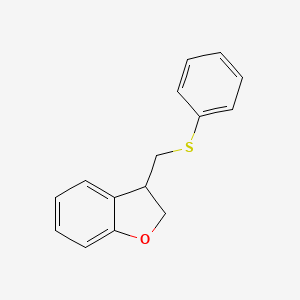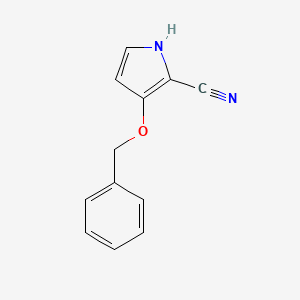![molecular formula C14H19NO2 B12886307 [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is an organic compound belonging to the oxazoline family. This compound features a unique structure with a butyl group, a phenyl ring, and a hydroxymethyl group attached to an oxazoline ring. Its stereochemistry is defined by the (2R) configuration, which influences its reactivity and interactions in various chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
-
Starting Materials: : The synthesis of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol typically begins with the preparation of the oxazoline ring. Common starting materials include amino alcohols and carboxylic acids or their derivatives.
-
Cyclization Reaction: : The formation of the oxazoline ring involves a cyclization reaction. For instance, reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions can yield the oxazoline ring. Dehydrating agents such as thionyl chloride or phosphorus trichloride are often used.
-
Functional Group Introduction: : The butyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These steps may involve the use of organometallic reagents like butyl lithium or phenyl magnesium bromide.
-
Hydroxymethyl Group Addition: : The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The oxazoline ring can be reduced to an oxazolidine ring using reducing agents like lithium aluminum hydride.
-
Substitution: : The phenyl and butyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenyl ring can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanal or [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanoic acid.
Reduction: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
Chemistry
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in asymmetric catalysis. Its ability to form stable complexes with metals makes it useful in the development of new catalytic processes.
Medicine
The compound is investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol: A reduced form of the oxazoline compound, with similar reactivity but different stereoelectronic properties.
[(2R)-3-butyl-2-phenyl-2H-1,3-thiazol-5-yl]methanol: A sulfur analog, exhibiting different chemical reactivity due to the presence of sulfur in the ring.
[(2R)-3-butyl-2-phenyl-2H-1,3-imidazol-5-yl]methanol: An imidazole analog, with distinct biological activity and binding properties.
Uniqueness
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in synthesis, catalysis, and potentially pharmacology.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-13(11-16)17-14(15)12-7-5-4-6-8-12/h4-8,10,14,16H,2-3,9,11H2,1H3/t14-/m1/s1 |
InChIキー |
IBODQIJFYDAGTE-CQSZACIVSA-N |
異性体SMILES |
CCCCN1C=C(O[C@@H]1C2=CC=CC=C2)CO |
正規SMILES |
CCCCN1C=C(OC1C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)
